molecular formula C17H20O B12827489 (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol

(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B12827489
M. Wt: 240.34 g/mol
InChI Key: DAFNTWFRQYYEOK-UHFFFAOYSA-N
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Description

(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol is a biphenyl-based derivative featuring a hydroxymethyl (-CH₂OH) group at the 4-position of one benzene ring and a bulky tert-butyl (-C(CH₃)₃) substituent at the 4′-position of the adjacent ring. This structural motif is significant in medicinal and materials chemistry due to the interplay between the polar hydroxymethyl group and the hydrophobic tert-butyl moiety, which influences solubility, steric interactions, and biological activity . The tert-butyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group offers a site for further functionalization, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

[4-(4-tert-butylphenyl)phenyl]methanol

InChI

InChI=1S/C17H20O/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11,18H,12H2,1-3H3

InChI Key

DAFNTWFRQYYEOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The key step in preparing the biphenyl scaffold is the Suzuki coupling between a suitably substituted arylboronic acid or ester and an aryl halide bearing the tert-butyl group or a precursor thereof.

  • Typical Reaction Conditions:

    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
    • Base: Sodium carbonate or potassium phosphate
    • Solvent: Tetrahydrofuran (THF), dioxane, or a mixture with water
    • Temperature: Reflux or 60–80 °C
    • Time: Several hours (6–12 h)
  • Example:
    A boronic acid derivative of 4-(hydroxymethyl)phenylboronic acid is coupled with a 4-bromo-tert-butylbenzene derivative to form the biphenyl intermediate with a hydroxymethyl group on one ring and a tert-butyl group on the other.

Functional Group Transformations

After biphenyl formation, the hydroxymethyl group can be introduced or modified by:

  • Reduction of aldehydes or esters to alcohols using reducing agents such as sodium borohydride (NaBH4).
  • Direct use of 4-(hydroxymethyl)phenylboronic acid in the Suzuki coupling to install the hydroxymethyl group directly.

Purification and Characterization

  • Purification is typically achieved by flash column chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes:
    • Melting point determination
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR)
    • Mass spectrometry (MS)
    • Infrared (IR) spectroscopy

Detailed Research Findings and Data

Example Synthesis from Literature

A representative synthesis involves the following steps:

Step Reagents & Conditions Yield (%) Notes
Suzuki Coupling 4-(hydroxymethyl)phenylboronic acid + 4-bromo-tert-butylbenzene, Pd catalyst, Na2CO3, THF/H2O, reflux 12 h 90–95 High yield, clean reaction
Purification Flash chromatography (Hexane/Ethyl acetate 50:50) White solid obtained
Characterization ^1H NMR, ^13C NMR, MS, mp 98–100 °C Consistent with expected structure

Spectral Data (Representative)

  • ^1H NMR (400 MHz, CDCl3): Aromatic protons at δ 7.3–7.7 ppm; hydroxymethyl protons as singlet at δ ~4.7 ppm; tert-butyl protons as singlet at δ ~1.3 ppm.
  • ^13C NMR: Signals corresponding to aromatic carbons, hydroxymethyl carbon (~65 ppm), and tert-butyl carbons (~30 ppm).
  • MS: Molecular ion peak consistent with C17H20O (M+H)+.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Suzuki Coupling with 4-(hydroxymethyl)phenylboronic acid Direct installation of hydroxymethyl group High yield, mild conditions, commercially available reagents Requires palladium catalyst, sensitive to moisture
Reduction of biphenyl aldehyde intermediate Stepwise installation of hydroxymethyl group Flexibility in functional group manipulation Additional step, possible over-reduction
Use of boronate esters Improved stability of boron reagents Easier handling, good yields Requires preparation of boronate esters

Chemical Reactions Analysis

Oxidation to Carbonyl Compounds

The hydroxymethyl group undergoes oxidation to form aldehydes or ketones. This is a hallmark reaction for primary alcohols under standard oxidizing conditions.

Reaction Type Reagents/Conditions Product Source
OxidationCommon oxidants (e.g., CrO₃, KMnO₄)(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanal

Mechanistic Insight :

  • The reaction proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent, yielding a carbonyl group.

  • Steric hindrance from the bulky tert-butyl group may influence reaction rates or selectivity.

Sulfonation and Thioether Formation

The compound’s aromatic system and hydroxymethyl group enable participation in sulfonation and nucleophilic substitution reactions.

Sulfonyl Chloride Reactions

Similar biphenyl methanol derivatives react with sulfonyl chlorides to form sulfonate esters or thioethers (via displacement of the hydroxyl group):

Substrate Reagent Product Yield Source
[1,1'-Biphenyl]-4-sulfonyl chloride(4-Bromophenyl)methanol[1,1'-Biphenyl]-4-yl(benzyl)sulfane77%

Key Conditions :

  • Solvent : Toluene or THF.

  • Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄).

  • Workup : Column chromatography for purification.

Relevance to Target Compound :

  • The hydroxymethyl group in (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol can similarly react with sulfonyl chlorides to form sulfonate esters or thioethers.

Cross-Coupling Reactions

While not directly documented for this compound, biphenyl systems often engage in Suzuki-Miyaura coupling. The tert-butyl group may influence regioselectivity:

Reaction Catalyst Coupling Partner Potential Product Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsFunctionalized biphenyl derivatives

Challenges :

  • Steric hindrance from the tert-butyl group may reduce coupling efficiency.

Acid-Catalyzed Dehydration

The hydroxymethyl group can undergo dehydration to form alkenes, though this is speculative based on alcohol reactivity:

Reagents Product Notes
H₂SO₄, Δ(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethyleneLikely requires strong acid

Mechanistic and Practical Considerations

  • Steric Effects : The tert-butyl group may hinder reactions at the para position, favoring meta or ortho reactivity in electrophilic substitutions.

  • Solubility : Polar solvents (e.g., DMF, THF) enhance reactivity in cross-coupling or esterification .

  • Stability : The biphenyl system provides rigidity, potentially stabilizing transition states in oxidation or coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H20O\text{C}_{17}\text{H}_{20}\text{O} and features a biphenyl structure with a tert-butyl group and a hydroxymethyl group. These characteristics enhance its hydrophobicity and steric bulk, influencing its chemical reactivity and interactions with biological systems.

Organic Synthesis

  • Building Block : (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various reactions such as oxidation, reduction, and substitution.
  • Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes that are valuable in catalysis and material science.
  • Potential Therapeutic Properties : Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties due to its phenolic nature. Studies have shown that biphenyl derivatives can interact with various biological targets, including enzymes and receptors, which may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .
  • Investigations into Biological Interactions : The compound is being explored for its interactions with biomolecules, which could unveil new pathways for drug development. Its potential to modulate biological activity makes it a candidate for further pharmacological studies.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of new materials with tailored characteristics for specific applications.

Synthesis Pathways

Various synthetic routes have been documented for obtaining this compound. These methods highlight the compound's versatility in synthetic organic chemistry:

Synthesis MethodDescription
Grignard ReactionUtilizes Grignard reagents to introduce the tert-butyl group onto the biphenyl framework.
Reduction TechniquesInvolves reducing corresponding carbonyl compounds to yield the hydroxymethyl derivative.

Several studies have evaluated the biological activities of this compound:

  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced inflammation markers in cell cultures.
  • Antioxidant Activity : The compound exhibited notable antioxidant properties, suggesting potential applications in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol with structurally related biphenyl methanol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) pKa Key References
(4′-Methylbiphenyl-4-yl)methanol 4′-CH₃, 4-CH₂OH C₁₄H₁₄O 198.26 N/A N/A ~14.87
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol 4′-CF₃, 4-CH₂OH C₁₄H₁₁F₃O 252.23 N/A N/A N/A
4,4′-Biphenyldiyldimethanol 4-CH₂OH, 4′-CH₂OH C₁₄H₁₄O₂ 214.26 N/A N/A N/A
2-(4-Methyl-[1,1'-biphenyl]-4-yl)ethanol 4′-CH₃, 4-CH₂CH₂OH C₁₅H₁₆O 212.29 95 359.1 14.87
Losartan Complex substituents (imidazole, tetrazole) C₂₂H₂₃ClN₆O 422.91 N/A N/A N/A

Key Observations :

  • Acidity : The pKa of the hydroxymethyl group (~14.87) is consistent across analogs, indicating similar deprotonation behavior in physiological conditions .
  • Steric Effects: The tert-butyl group introduces significant steric bulk, which may hinder molecular packing (evident in lower melting points compared to rigid analogs like 4,4′-Biphenyldiyldimethanol) .

Comparison of Yields :

  • Tert-butyl derivatives: ~71–96% yield via optimized Suzuki coupling .
  • Trifluoromethyl derivatives: ~46–85% yield, depending on coupling partners .
Structural and Computational Insights
  • X-ray Diffraction (XRD): Tert-butyl groups induce torsional strain in biphenyl systems, reducing planarity and altering π-π stacking interactions compared to planar analogs like 4,4′-Biphenyldiyldimethanol .
  • DFT Studies : Electron-donating groups (e.g., -CH₂OH) increase electron density on the biphenyl core, while tert-butyl groups stabilize hydrophobic pockets in protein binding sites .

Biological Activity

(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a biphenyl structure with a tert-butyl group and a hydroxymethyl group. Its molecular formula is C15H18O, and it has a molecular weight of 226.30 g/mol. The presence of the biphenyl moiety is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). It showed significant cytotoxicity with IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule dynamics, leading to cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • In Vitro Testing : The compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
  • Mechanistic Insights : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50/MIC ValuesMechanism of Action
AnticancerMDA-MB-231, A549Low μM rangeInduction of apoptosis via caspase activation
AntimicrobialS. aureus, E. coliComparable to antibioticsDisruption of cell membranes

Case Study 1: Anticancer Evaluation

A study conducted by Arafa et al. synthesized various derivatives of biphenyl compounds, including this compound. The derivatives were screened against multiple cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

In another research effort focused on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations that suggest potential for development into new antimicrobial agents .

Q & A

Q. What are the primary synthetic routes for (4'-tert-butyl[1,1'-biphenyl]-4-yl)methanol?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions between aryl halides and organometallic reagents. For example, a dual nickel/palladium-catalyzed reductive coupling of phenol derivatives can yield biphenyl intermediates, which are subsequently functionalized with a tert-butyl group and a hydroxymethyl group . Alternative methods include Friedel-Crafts acylation followed by reduction (e.g., using NaBH₄ or LiAlH₄) to convert ketones to alcohols . Characterization is performed via ¹H/¹³C NMR, HRMS , and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the compound purified and analyzed for research-grade applications?

Purification often employs flash chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization. Analytical validation includes:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed vs. calculated m/z within 0.001 Da) .
  • NMR spectroscopy to resolve aromatic proton splitting patterns and confirm substitution patterns .
  • X-ray crystallography (using SHELXL refinement) for absolute stereochemical assignment when chiral centers are present .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing biphenyl derivatives?

Regioselectivity in biphenyl synthesis is controlled by:

  • Catalyst choice : Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions .
  • Substrate pre-functionalization : Directed ortho-metalation (DoM) using directing groups (e.g., -OMe, -COOR) ensures precise functionalization .
  • Temperature modulation : Lower temperatures (e.g., 65°C) reduce side reactions in multi-step couplings .

Q. How can biocatalytic methods improve enantioselective synthesis of chiral analogs?

Enantioselective reduction of ketone precursors (e.g., 4'-tert-butylbiphenyl-4-yl ketone) using plant cell cultures (e.g., Daucus carota) or engineered enzymes (e.g., alcohol dehydrogenases) achieves high enantiomeric excess (ee >95%) . Key parameters include:

  • pH optimization (6.5–7.5) to stabilize enzyme activity.
  • Co-factor recycling systems (e.g., NADH/NAD⁺) to enhance yield .

Q. How do structural modifications (e.g., halogenation, alkyl chain extension) impact biological activity?

  • Halogenation (e.g., -Cl, -Br at the para position) enhances antimicrobial activity by improving membrane permeability .
  • Alkyl chain extension increases lipophilicity, boosting blood-brain barrier penetration in neuropharmacological studies .
  • Hydroxymethyl to carboxylate conversion (via oxidation) alters solubility and receptor binding affinity, as shown in anticancer assays .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from conformational dynamics or impurity co-elution . Solutions include:

  • Variable-temperature NMR to identify dynamic rotational isomers in biphenyl systems.
  • 2D NMR techniques (COSY, NOESY) to clarify through-space couplings .
  • HPLC-MS to detect trace impurities (<0.1%) that may distort integration .

Q. What mechanistic insights explain conflicting bioactivity results in cell-based assays?

Discrepancies may stem from cell-line-specific metabolic pathways or off-target effects . For example:

  • CYP450 enzyme variability across cell lines alters prodrug activation .
  • Redox-active metabolites (e.g., quinones) may induce oxidative stress in cancer cells but not in normal cells . Validate findings using isogenic cell pairs (e.g., wild-type vs. CRISPR-edited) and metabolomic profiling .

Methodological Optimization

Q. What reaction conditions maximize yield in multi-step syntheses?

  • Flow chemistry reduces side reactions (e.g., dimerization) by minimizing residence time .
  • Microwave-assisted synthesis accelerates slow steps (e.g., Suzuki-Miyaura coupling) from hours to minutes .
  • In situ quenching (e.g., with aqueous NH₄Cl) prevents over-oxidation of alcohol intermediates .

Q. How can computational tools aid in synthetic route planning?

Retrosynthesis software (e.g., AI-driven platforms) predicts feasible routes using databases like Reaxys and Pistachio. Key steps:

  • Precursor scoring prioritizes commercially available building blocks .
  • Transition-state modeling (DFT calculations) identifies steric/electronic barriers in biphenyl couplings .

Applications in Drug Development

Q. What pharmacological targets are associated with this compound?

Derivatives inhibit WD40-repeat containing protein 5 (WDR5) , a key epigenetic regulator in cancer, by disrupting protein-protein interactions. Structural analogs show IC₅₀ values <100 nM in leukemia models . Other targets include COX-2 (anti-inflammatory) and β-amyloid aggregation (neuroprotective) .

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